

# A Comparative Analysis of ABTS and DPPH Assays for Antioxidant Capacity Assessment

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## Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7809020*

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For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant capacity is a critical step in the evaluation of novel compounds and natural product extracts. Among the various methods available, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are two of the most widely employed spectrophotometric techniques due to their simplicity, speed, and reliability. This guide provides an objective comparison of these two assays, supported by experimental data, detailed protocols, and visual representations to aid in the selection of the most appropriate method for your research needs.

## Core Principles and Mechanisms

Both the ABTS and DPPH assays are based on the principle of an antioxidant donating an electron or hydrogen atom to a stable radical, which results in a measurable color change. However, the nature of the radicals and the specifics of the reactions differ significantly.

The DPPH assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•), which has a deep purple color in solution with a strong absorbance around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, leading to a color change from violet to pale yellow. This decolorization is proportional to the scavenging capacity of the antioxidant.

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm. This radical is typically produced by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants in the

sample reduce the pre-formed ABTS<sup>•+</sup>, causing the solution to lose its color. The decrease in absorbance is proportional to the antioxidant concentration.

## Quantitative Data Comparison

The antioxidant capacity in both assays is often expressed as the half-maximal inhibitory concentration (IC<sub>50</sub>), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC<sub>50</sub> value indicates higher antioxidant activity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of a sample is compared to that of Trolox, a water-soluble vitamin E analog.

Below is a summary of key comparative parameters for the ABTS and DPPH assays.

Feature	ABTS Assay	DPPH Assay
Radical	ABTS <sup>•+</sup> (blue-green cation radical)	DPPH <sup>•</sup> (deep violet radical)
Wavelength of Max. Absorbance	~734 nm	~517 nm
Solubility	Soluble in both aqueous and organic solvents	Primarily soluble in organic solvents
Reaction pH	Can be used over a wide pH range	Sensitive to acidic pH
Reaction Time	Generally faster reaction kinetics	Can have slower reaction kinetics with

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